molecular formula C20H20N4O8 B1470974 Z-Gly-gly-gly-onp CAS No. 19811-64-4

Z-Gly-gly-gly-onp

Cat. No.: B1470974
CAS No.: 19811-64-4
M. Wt: 444.4 g/mol
InChI Key: FNKXEWJFZXDHIG-UHFFFAOYSA-N
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Description

Z-Gly-gly-gly-onp: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester . It is a derivative of glycylglycylglycine, a tripeptide, and is used primarily in biochemical research. The compound is characterized by the presence of a p-nitrophenyl ester group, which makes it useful in various enzymatic studies and assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of glycylglycylglycine is protected using a carbobenzyloxy (Cbz) group.

    Formation of the Ester: The protected tripeptide is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the p-nitrophenyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of glycylglycylglycine are protected and esterified using automated reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or enzymes, yielding the corresponding acid and p-nitrophenol.

    Substitution Reactions: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions with or without enzymatic catalysts.

    Substitution: Requires nucleophiles such as amines or thiols and is often conducted in organic solvents.

Major Products:

    Hydrolysis: Produces glycylglycylglycine and p-nitrophenol.

    Substitution: Results in the formation of various substituted glycylglycylglycine derivatives.

Scientific Research Applications

Chemistry: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester is used in peptide synthesis and as a substrate in enzymatic assays to study protease activity.

Biology: In biological research, it serves as a model substrate to investigate enzyme kinetics and mechanisms, particularly for enzymes that cleave peptide bonds.

Medicine: The compound is utilized in drug development and screening assays to identify potential inhibitors of proteolytic enzymes.

Industry: In the industrial sector, it is used in the production of diagnostic reagents and in quality control processes for enzyme-based products.

Mechanism of Action

The mechanism of action of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester involves its interaction with proteolytic enzymes. The p-nitrophenyl ester bond is cleaved by these enzymes, releasing p-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics and to screen for enzyme inhibitors.

Comparison with Similar Compounds

  • N-carbobenzyloxy-glycylglycine p-nitrophenyl ester
  • N-carbobenzyloxy-glycylglycylalanine p-nitrophenyl ester

Uniqueness: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester is unique due to its specific tripeptide structure, which makes it a suitable substrate for studying a wide range of proteolytic enzymes. Its p-nitrophenyl ester group allows for easy detection and quantification of enzymatic activity.

Properties

IUPAC Name

(4-nitrophenyl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O8/c25-17(22-12-19(27)32-16-8-6-15(7-9-16)24(29)30)10-21-18(26)11-23-20(28)31-13-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,26)(H,22,25)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKXEWJFZXDHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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